molecular formula C13H16O5 B14000417 Ethyl(2-phenoxyethyl)propanedioic acid CAS No. 5449-64-9

Ethyl(2-phenoxyethyl)propanedioic acid

Cat. No.: B14000417
CAS No.: 5449-64-9
M. Wt: 252.26 g/mol
InChI Key: VINVCCQZJDSBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(2-phenoxyethyl)propanedioic acid is an organic compound with the molecular formula C13H16O5 It is a derivative of propanedioic acid, featuring an ethyl group and a phenoxyethyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2-phenoxyethyl)propanedioic acid typically involves the esterification of propanedioic acid derivatives with 2-phenoxyethanol. One common method is the reaction of diethyl malonate with 2-phenoxyethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as heteropoly acids on clay supports can be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-phenoxyethyl)propanedioic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Breaking down into its constituent acids and alcohols under acidic or basic conditions.

    Substitution: Reactions where the phenoxyethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acid catalysts.

    Hydrolysis: Requires either strong acids (e.g., HCl) or bases (e.g., NaOH).

    Substitution: Utilizes nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Esterification: Formation of various esters depending on the alcohol used.

    Hydrolysis: Produces propanedioic acid and 2-phenoxyethanol.

    Substitution: Yields substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl(2-phenoxyethyl)propanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl(2-phenoxyethyl)propanedioic acid involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(2-phenoxyethyl)propanedioic acid is unique due to the combination of the phenoxyethyl group and the propanedioic acid backbone

Properties

CAS No.

5449-64-9

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-ethyl-2-(2-phenoxyethyl)propanedioic acid

InChI

InChI=1S/C13H16O5/c1-2-13(11(14)15,12(16)17)8-9-18-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

VINVCCQZJDSBAH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCOC1=CC=CC=C1)(C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.